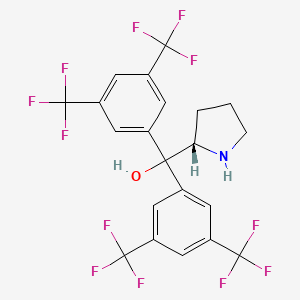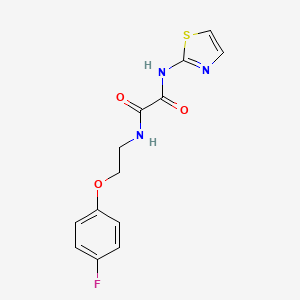![molecular formula C25H30N2O4 B2807638 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate CAS No. 391219-59-3](/img/structure/B2807638.png)
3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photopolymerization Initiators
Research has shown that derivatives of the chemical structure related to 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate, specifically acrylated naphthalimide derivatives, have been designed and synthesized for use as one-component visible light initiators for photopolymerization. These compounds exhibit good photopolymerization initiating performance and high migration stability in their initiated cured films, which is crucial for applications requiring precise and stable polymer structures (Yang et al., 2018).
Fluorescence Resonance Energy Transfer (FRET) Probes
Another significant application involves the use of a related compound for the ratiometric detection of Cr3+ ions in living cells through fluorescence resonance energy transfer (FRET). This application is pivotal for environmental monitoring and biological studies, where sensitive and selective detection of metal ions is required. The compound's ability to undergo Cr3+assisted ratiometric fluorescence and colorimetric change facilitates its use as a highly efficient probe for imaging intracellular Cr3+ (Adhikari et al., 2019).
Organotin Carboxylates
Studies have also focused on the synthesis and characterization of organotin carboxylates based on amide carboxylic acids derived from the core structure similar to 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate. These compounds, with their diverse molecular architectures and potential applications in materials science and catalysis, showcase the versatility of the naphthalimide framework in creating complex organometallic structures (Xiao et al., 2013).
Fluorescent Labeling of Oligonucleotides
The compound and its derivatives have been utilized in the synthesis and fluorescence studies of fluorescently labelled phosphoramidites, which are critical for the labeling of oligonucleotides. This application is essential in molecular biology and genetics research, where labeled oligonucleotides are used as probes for detecting specific DNA or RNA sequences (Singh & Singh, 2006).
Agricultural and Fungicidal Activities
Furthermore, novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives have been synthesized and evaluated for their plant growth regulating activity and fungicidal activity. These studies are crucial for the development of new agricultural chemicals that can enhance crop yield and protect against fungal diseases (Ju et al., 2016).
Propiedades
IUPAC Name |
3-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-2-3-11-22(28)31-17-8-16-27-24(29)19-10-7-9-18-21(26-14-5-4-6-15-26)13-12-20(23(18)19)25(27)30/h7,9-10,12-13H,2-6,8,11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUEQXLLAQNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2807559.png)




![1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2807564.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)
![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)
![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)
